molecular formula C13H7BF3KO B7972848 potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide

potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide

Cat. No.: B7972848
M. Wt: 286.10 g/mol
InChI Key: IICZVTYKINOQIE-UHFFFAOYSA-N
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Description

Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide is a chemical compound with the molecular formula C13H7BF3KO It is known for its unique structure, which includes a boron atom bonded to a fluorenyl group and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide typically involves the reaction of 9-oxo-9H-fluorene with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, which acts as a counterion to stabilize the boranuide anion. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive boron and fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state boron compounds.

    Reduction: It can be reduced to form lower oxidation state boron compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized fluorenyl boron compounds.

Scientific Research Applications

Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the study of boron-containing biomolecules and their interactions with biological systems.

    Medicine: Research is ongoing into the potential use of boron compounds in drug delivery and cancer therapy, particularly in boron neutron capture therapy (BNCT).

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile component in chemical reactions. The fluorenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro(9H-fluoren-2-yl)boranuide: Similar structure but lacks the oxo group.

    Potassium trifluoro(9-oxo-9H-xanthen-2-yl)boranuide: Similar structure with a xanthene group instead of a fluorenyl group.

    Potassium trifluoro(9-oxo-9H-thioxanthen-2-yl)boranuide: Similar structure with a thioxanthene group.

Uniqueness

Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide is unique due to the presence of the oxo group on the fluorenyl ring, which enhances its reactivity and stability. This makes it particularly useful in applications where strong and stable boron-carbon bonds are required.

Properties

IUPAC Name

potassium;trifluoro-(9-oxofluoren-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BF3O.K/c15-14(16,17)8-5-6-10-9-3-1-2-4-11(9)13(18)12(10)7-8;/h1-7H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICZVTYKINOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2=O)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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